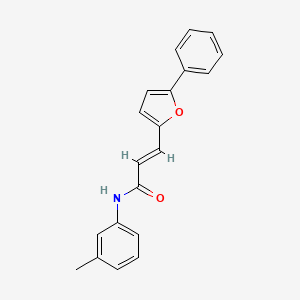
(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring, which is known for its versatile reactivity and biological activity. The structure can be summarized as follows:
- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Acrylamide backbone : Often associated with biological activity due to its electrophilic nature.
- Substituents : The m-tolyl group enhances lipophilicity, potentially improving membrane permeability.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. A common method involves the condensation of appropriate furan derivatives with m-toluidine under specific conditions to yield the desired acrylamide.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of furan-based acrylamides exhibit significant activity against various bacterial strains. For instance:
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus, Escherichia coli |
| 3-Hydroxy-2-aryl/heteroaryl-4H-chromen-4-one | High | Bacillus subtilis, Pseudomonas aeruginosa |
These findings indicate that modifications to the furan structure can enhance antimicrobial efficacy, making this compound a candidate for further exploration in this area .
Anticancer Properties
Research has indicated that compounds featuring furan rings can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Compounds similar to this compound have shown to inhibit the growth of cancer cell lines.
- Induction of Apoptosis : Studies suggest that these compounds can activate intrinsic apoptotic pathways.
A study on a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies
Several case studies highlight the biological relevance of furan derivatives:
- Study on Antimicrobial Activity : A series of furan-containing compounds were tested against common pathogens. Results indicated that structural variations significantly influenced activity levels, with some derivatives showing up to 70% inhibition against Staphylococcus aureus .
- Anticancer Efficacy : In vitro studies demonstrated that certain acrylamide derivatives led to a 50% reduction in cell viability in breast cancer cell lines after 48 hours of treatment . This suggests potential for further development into therapeutic agents.
Propriétés
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-6-5-9-17(14-15)21-20(22)13-11-18-10-12-19(23-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKDWXSHGIYFDO-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














